N-((2-Chlorothiazol-5-yl)methyl)ethanamine
Description
General Overview of Thiazole (B1198619) Derivatives in Contemporary Chemical and Biological Research
Thiazole, a five-membered aromatic ring containing one sulfur and one nitrogen atom, serves as a core structural motif in a vast array of synthetic and naturally occurring compounds. researchgate.net This heterocyclic scaffold is of paramount importance in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. googleapis.comalchempharmtech.com Thiazole-containing compounds are recognized for their potential as antibacterial, antifungal, antiviral, anti-inflammatory, anticancer, and antidiabetic agents. googleapis.comgoogle.comsemanticscholar.org The versatility of the thiazole nucleus allows for diverse substitutions, enabling the fine-tuning of biological activity and the development of novel therapeutic agents. alchempharmtech.comgoogle.com
The significance of thiazoles extends to their presence in numerous FDA-approved drugs, highlighting their clinical relevance. alchempharmtech.comnih.gov For instance, thiazole rings are integral components of drugs such as the antiretroviral ritonavir, the anticancer agent dasatinib, and the anti-inflammatory meloxicam. google.comsemanticscholar.org Beyond pharmaceuticals, thiazole derivatives also find applications in agrochemicals and as photographic sensitizers. researchgate.net The continuous exploration of thiazole chemistry is driven by the quest for new molecules with enhanced efficacy and improved pharmacological profiles. alchempharmtech.comnih.gov
Position of N-((2-Chlorothiazol-5-yl)methyl)ethanamine within Relevant Chemical Classes and Research Domains
This compound belongs to the chemical class of substituted thiazoles, specifically a 2-chlorothiazole (B1198822) derivative with an ethylaminomethyl group at the 5-position. Its chemical structure suggests its role as a key intermediate or building block in the synthesis of more complex molecules, particularly within the agrochemical and pharmaceutical industries.
The synthesis of this compound is closely related to the preparation of 5-(aminomethyl)-2-chlorothiazole. A common synthetic route involves the chlorination of an appropriate precursor to form 2-chloro-5-(chloromethyl)thiazole. researchgate.netgoogleapis.com This intermediate can then undergo amination to yield 5-(aminomethyl)-2-chlorothiazole. googleapis.com The subsequent ethylation of the primary amine would lead to the formation of this compound.
The 2-chlorothiazole-5-ylmethylamine core is a crucial component in the synthesis of certain neonicotinoid insecticides. For example, the insecticide thiamethoxam (B1682794) contains a substituted N-((2-chlorothiazol-5-yl)methyl) group, underscoring the importance of this structural motif in the development of agrochemicals. asianpubs.org This positions this compound and its precursors as significant compounds in the field of crop protection research. Furthermore, the diverse biological activities associated with thiazole derivatives suggest that this compound could serve as a valuable scaffold for the discovery of novel bioactive compounds in medicinal chemistry. researchgate.net
Interactive Data Table: Chemical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C6H9ClN2S | 176.67 | 120740-07-0 |
| 2-Chlorothiazole | C3H2ClNS | 119.57 | 3034-52-4 |
| 2-Chloro-5-(chloromethyl)thiazole | C4H3Cl2NS | 168.04 | 105827-81-6 |
| 5-(Aminomethyl)-2-chlorothiazole | C4H5ClN2S | 148.61 | 105827-91-8 |
| Thiamethoxam | C8H10ClN5O3S | 291.71 | 153719-23-4 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(2-chloro-1,3-thiazol-5-yl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2S/c1-2-8-3-5-4-9-6(7)10-5/h4,8H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTCXGLYLWATEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CN=C(S1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60625697 | |
| Record name | N-[(2-Chloro-1,3-thiazol-5-yl)methyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120740-07-0 | |
| Record name | N-[(2-Chloro-1,3-thiazol-5-yl)methyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization Strategies
Direct Synthetic Routes to N-((2-Chlorothiazol-5-yl)methyl)ethanamine
The construction of the target secondary amine can be achieved through several established synthetic organic chemistry pathways. These routes primarily involve the formation of the crucial carbon-nitrogen bond between the thiazole (B1198619) methyl group and the ethylamine (B1201723) moiety.
Nucleophilic Substitution Reactions Involving 2-Chloro-5-(chloromethyl)thiazole and Ethanamine
A prominent and direct method for the synthesis of this compound is the nucleophilic substitution reaction between 2-chloro-5-(chloromethyl)thiazole and ethylamine. In this reaction, the lone pair of electrons on the nitrogen atom of ethylamine attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion and forming the desired secondary amine.
The precursor, 2-chloro-5-(chloromethyl)thiazole, is a key intermediate that can be synthesized through various methods, including the reaction of allyl isothiocyanate with a chlorinating agent followed by oxidation. The reaction conditions for the nucleophilic substitution typically involve a suitable solvent, such as a polar aprotic solvent like acetonitrile or dimethylformamide (DMF), and may be carried out at room temperature or with gentle heating to facilitate the reaction. A base, such as potassium carbonate or triethylamine, is often added to neutralize the hydrochloric acid generated during the reaction.
| Reactant 1 | Reactant 2 | Solvent | Base | Typical Temperature |
|---|---|---|---|---|
| 2-Chloro-5-(chloromethyl)thiazole | Ethylamine | Acetonitrile, DMF | K₂CO₃, Et₃N | Room Temperature to 60°C |
Reductive Amination Protocols for Amine Synthesis
Reductive amination offers an alternative and widely used approach for the synthesis of secondary amines. This two-step, one-pot process involves the initial reaction of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.
For the synthesis of this compound, this protocol would commence with 2-chloro-1,3-thiazole-5-carbaldehyde. This aldehyde can be prepared by the formylation of 2-chlorothiazole (B1198822) using reagents like n-butyllithium and ethyl formate. The reaction of 2-chloro-1,3-thiazole-5-carbaldehyde with ethylamine in a suitable solvent, such as methanol (B129727) or dichloromethane, leads to the formation of the corresponding imine.
A variety of reducing agents can be employed for the subsequent reduction of the imine. Mild reducing agents like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they can selectively reduce the imine in the presence of the aldehyde.
| Step | Reactants | Intermediate/Product | Typical Reagents |
|---|---|---|---|
| Imine Formation | 2-Chloro-1,3-thiazole-5-carbaldehyde, Ethanamine | N-((2-chlorothiazol-5-yl)methylene)ethanamine | Methanol, Dichloromethane |
| Reduction | N-((2-chlorothiazol-5-yl)methylene)ethanamine | This compound | NaBH₄, NaBH(OAc)₃ |
Alternative Synthetic Pathways for Amine Formation
Beyond the two primary methods, other synthetic strategies can be envisioned for the formation of this compound. One such approach could involve the Gabriel synthesis. This method would start with the reaction of 2-chloro-5-(chloromethyl)thiazole with potassium phthalimide to form an N-substituted phthalimide. Subsequent hydrazinolysis or acidic hydrolysis of the phthalimide derivative would then yield the primary amine, 1-(2-chlorothiazol-5-yl)methanamine. This primary amine could then be selectively mono-alkylated with an ethyl halide (e.g., ethyl iodide) to afford the target secondary amine. This multi-step approach offers a high degree of control and can be advantageous in minimizing the formation of over-alkylated byproducts.
Preparation of this compound Analogues and Advanced Derivatives
The structural framework of this compound provides multiple sites for chemical modification, allowing for the synthesis of a diverse library of analogues and advanced derivatives. These modifications can be broadly categorized into transformations of the ethylamine moiety and functional group interconversions on the thiazole ring and its side chain.
N-Alkylation and N-Acylation Strategies for Ethanamine Moiety Modification
The secondary amine functionality in this compound is a prime target for further derivatization through N-alkylation and N-acylation reactions.
N-Alkylation: The introduction of additional alkyl groups on the nitrogen atom can be achieved by reacting this compound with various alkylating agents, such as alkyl halides (e.g., methyl iodide, benzyl bromide) or sulfates. These reactions are typically carried out in the presence of a base to neutralize the acid formed. The choice of base and reaction conditions can influence the degree of alkylation.
N-Acylation: The synthesis of amide derivatives can be readily accomplished through N-acylation. This involves the reaction of the parent secondary amine with acylating agents like acyl chlorides, acid anhydrides, or carboxylic acids in the presence of a coupling agent. This strategy allows for the introduction of a wide array of functional groups, including aromatic and heterocyclic moieties, onto the nitrogen atom.
| Reaction Type | Reagent | Product Class |
|---|---|---|
| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Tertiary Amine |
| N-Acylation | Acyl Chloride (e.g., Benzoyl Chloride) | Amide |
Functional Group Transformations on the Thiazole Ring and Side Chains
The thiazole ring and its substituents offer additional avenues for structural diversification. Functional group interconversions can be employed to modify the existing chloro and methylamine functionalities or to introduce new substituents.
The chlorine atom at the 2-position of the thiazole ring can potentially be displaced by other nucleophiles under specific conditions, although this can be challenging due to the electron-withdrawing nature of the ring. More commonly, transformations might focus on the side chain. For instance, the secondary amine could be oxidized to a nitrone or a hydroxylamine.
Furthermore, the methylene (B1212753) bridge between the thiazole ring and the nitrogen atom could be a site for functionalization, although this would require more specialized synthetic methods. The versatility of the thiazole core allows for a broad range of modifications, leading to the generation of novel derivatives with potentially unique chemical and biological properties.
Synthesis of Structurally Related Polyheterocyclic Systems
The 2-chlorothiazole moiety serves as a versatile scaffold in the synthesis of a variety of fused polyheterocyclic systems. These complex structures are often built upon the thiazole ring through reactions that involve functional groups at various positions. The methodologies employed typically involve the cyclization of appropriately substituted thiazole derivatives with suitable reagents to construct additional heterocyclic rings. This section explores several key strategies for the synthesis of such structurally related polyheterocyclic systems.
Synthesis of 2-Aminothiazole-5-carboxamides
One common strategy for elaborating the thiazole core involves the synthesis of 2-aminothiazole-5-carboxamides. These compounds are valuable intermediates for constructing more complex polyheterocyclic systems. A general approach involves the reaction of 3-ethoxy-N-arylpropenamides with N-bromosuccinimide (NBS), followed by a coupling reaction with thiourea to form the thiazole ring. nih.gov
Another method involves the reaction of 2-amino-5-bromothiazole with a carboxylic acid, followed by a Suzuki reaction to introduce an aryl group at the 5-position of the thiazole ring. mdpi.com This approach allows for significant diversity in the final products. The synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide has been achieved through a chemoselective α-bromination of β-ethoxyacrylamide followed by a one-pot reaction with thiourea. semanticscholar.org
The following table summarizes a selection of synthetic approaches to 2-aminothiazole-5-carboxamides:
Table 1: Synthetic Methodologies for 2-Aminothiazole-5-carboxamides| Starting Materials | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| 3-Ethoxy-N-arylpropenamides | 1. N-Bromosuccinimide (NBS) 2. Thiourea | 2-Aminothiazole-5-carbamides | nih.gov |
| 2-Amino-5-bromothiazole | 1. 3-(Furan-2-yl)propanoic acid 2. 4-Fluorophenylboronic acid (Suzuki reaction) | N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide | mdpi.com |
| β-Ethoxyacrylamide | 1. α-Bromination 2. Thiourea (one-pot) | 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide | semanticscholar.org |
Synthesis of 2-Amino-5-arylazothiazoles
The synthesis of 2-amino-5-arylazothiazoles introduces an azo linkage at the 5-position of the thiazole ring, which can be further modified to create more complex heterocyclic systems. A common method for their synthesis is the diazo coupling reaction. mdpi.commjcce.org.mk This involves the diazotization of an aromatic amine, such as 4-aminoacetophenone, followed by coupling with a 2-aminothiazole (B372263) derivative. mdpi.com
These 2-amino-5-arylazothiazole derivatives can undergo further reactions, such as chloroacetylation of the 2-amino group, to provide intermediates for the synthesis of other polyheterocyclic systems. mdpi.com For example, the resulting N-(5-arylazothiazol-2-yl)-2-chloroacetamide can be reacted with nucleophiles like 2-mercaptobenzothiazole to yield more complex structures. mdpi.com
A summary of the synthesis of 2-amino-5-arylazothiazoles and their derivatives is presented below:
Table 2: Synthesis of 2-Amino-5-arylazothiazoles and Derivatives| Starting Materials | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| 4-Aminoacetophenone and 2-Amino-4-phenylthiazole | 1. NaNO₂, HCl (diazotization) 2. Sodium acetate (B1210297), ethanol (coupling) | 5-(4-Acetylphenylazo)-2-amino-4-phenylthiazole | mdpi.com |
| 2-Amino-5-arylazothiazole | Chloroacetyl chloride, dimethylformamide, triethylamine | N-(5-(4-Acetylphenylazo)-4-phenylthiazol-2-yl)-2-chloroacetamide | mdpi.com |
Synthesis of Thiazolo[4,5-d]pyridazines
Thiazolo[4,5-d]pyridazines represent a class of fused heterocyclic systems where a pyridazine ring is annulated to the thiazole core. A synthetic route to these compounds involves the use of ethyl 2-aminothiazole-4-carboxylate as a starting material. nih.gov This is first reacted with a phenyl isothiocyanate to form a thiourea derivative. The ester group is then converted to an acid hydrazide, which is subsequently reacted with a benzoyl chloride. The final cyclization step affords the thiazolo[4,5-d]pyridazine ring system. nih.gov
The key steps in the synthesis of thiazolo[4,5-d]pyridazines are outlined in the following table:
Table 3: Synthetic Pathway to Thiazolo[4,5-d]pyridazines| Reaction Step | Reactants | Reagents and Conditions | Intermediate/Product | Reference |
|---|---|---|---|---|
| Thiourea Formation | Ethyl 2-aminothiazole-4-carboxylate | Phenyl isothiocyanate | Ethyl 2-(3-phenylthioureido)thiazole-4-carboxylate | nih.gov |
| Hydrazide Formation | Ethyl 2-(3-phenylthioureido)thiazole-4-carboxylate | Hydrazine hydrate | 2-(3-Phenylthioureido)thiazole-4-carbohydrazide | nih.gov |
| Acylation | 2-(3-Phenylthioureido)thiazole-4-carbohydrazide | Benzoyl chlorides | N'-Benzoyl-2-(3-phenylthioureido)thiazole-4-carbohydrazide | nih.gov |
Advanced Analytical Techniques for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of N-((2-Chlorothiazol-5-yl)methyl)ethanamine by providing detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.
In the ¹H NMR spectrum, specific chemical shifts (δ) and coupling patterns are anticipated. The protons on the ethyl group would appear as a quartet for the methylene (B1212753) (-CH2-) group coupled to the methyl (-CH3) protons, and a triplet for the methyl protons coupled to the methylene protons. The methylene bridge (-CH2-) connecting the thiazole (B1198619) ring and the amine would likely appear as a singlet, or if coupled to the N-H proton, as a doublet. The proton on the thiazole ring is expected to be in the aromatic region. The N-H proton of the secondary amine may appear as a broad signal over a wide range and its presence can be confirmed by D₂O exchange, which causes the signal to disappear. openstax.org
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Carbons adjacent to the electronegative nitrogen and chlorine atoms, as well as those in the thiazole ring, are expected to be deshielded and thus appear at higher chemical shifts. openstax.orgpressbooks.pub Based on data for similar structures like ethylamine (B1201723) and N-methylethanamine, the chemical shifts for the ethyl group can be predicted. docbrown.infodocbrown.infochemicalbook.com The spectrum would show distinct signals for the two carbons of the ethyl group, the methylene bridge carbon, and the carbons of the chlorothiazole ring.
Table 1: Predicted ¹H NMR Data for this compound
| Functional Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| -CH₃ (Ethyl) | 1.0 - 1.3 | Triplet (t) |
| -CH₂- (Ethyl) | 2.5 - 2.8 | Quartet (q) |
| -NH- | 1.0 - 3.0 (broad) | Singlet (s) or Triplet (t) |
| Thiazole-CH₂-N | 3.8 - 4.2 | Singlet (s) or Doublet (d) |
| Thiazole-H | 7.0 - 7.5 | Singlet (s) |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -CH₃ (Ethyl) | 12 - 18 |
| -CH₂- (Ethyl) | 40 - 48 |
| Thiazole-CH₂-N | 45 - 55 |
| Thiazole-C4 | 120 - 130 |
| Thiazole-C5 | 135 - 145 |
| Thiazole-C2 | 150 - 160 |
Mass Spectrometry (GC-MS, LC-MS, DART-MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For a compound like this compound, a combination of gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) can be employed. LC-MS is particularly well-suited for the analysis of neonicotinoid-like structures. researchtrends.netnih.govnih.gov Direct Analysis in Real Time (DART-MS) can also be used for rapid, direct analysis of samples with minimal preparation.
The mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. Due to the presence of a chlorine atom, an isotopic peak [M+2]⁺ with an intensity of about one-third of the molecular ion peak is also anticipated. docbrown.info
The fragmentation of this compound in the mass spectrometer would likely proceed through several key pathways. A common fragmentation for amines is the α-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. openstax.org This would result in the formation of a stable, nitrogen-containing cation. Another likely fragmentation is the cleavage of the bond between the methylene group and the thiazole ring, leading to the formation of a chlorothiazolylmethyl cation.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment |
|---|---|
| 176/178 | [M]⁺ Molecular ion |
| 161/163 | [M - CH₃]⁺ |
| 147/149 | [M - C₂H₅]⁺ |
| 133/135 | [C₄H₃ClNS]⁺ (Chlorothiazolylmethyl cation) |
| 58 | [C₃H₈N]⁺ (α-cleavage product) |
Infrared (IR) Spectroscopy for Characteristic Vibrational Frequencies
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
For this compound, the IR spectrum would exhibit several characteristic absorption bands. As a secondary amine, a single, weak to medium N-H stretching band is expected in the region of 3350-3310 cm⁻¹. openstax.orgpressbooks.puborgchemboulder.com The C-H stretching vibrations of the alkyl groups will appear in the 3000-2850 cm⁻¹ region. The C-N stretching of the aliphatic amine is typically observed between 1250-1020 cm⁻¹. orgchemboulder.com The thiazole ring will also have characteristic C=N and C=C stretching vibrations in the fingerprint region (1600-1400 cm⁻¹). The C-Cl stretch will likely be found in the lower frequency region of the spectrum, typically around 800-600 cm⁻¹.
Table 4: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretch | 3350 - 3310 |
| C-H (sp³) | Stretch | 3000 - 2850 |
| C=N (Thiazole) | Stretch | ~1600 |
| C=C (Thiazole) | Stretch | ~1500 |
| C-N (Aliphatic) | Stretch | 1250 - 1020 |
| N-H | Wag | 910 - 665 |
| C-Cl | Stretch | 800 - 600 |
X-ray Crystallography for Determination of Absolute Stereochemistry and Conformation
By analogy to related structures like thiamethoxam (B1682794), it is expected that the molecule will adopt a specific, low-energy conformation in the crystal lattice. The thiazole ring is planar, and the bond lengths and angles within this ring will be characteristic of a substituted thiazole. The conformation of the ethylamine side chain and its orientation relative to the thiazole ring will be determined by steric and electronic factors. Intermolecular interactions, such as hydrogen bonding involving the secondary amine N-H group, are likely to play a significant role in the crystal packing.
Chromatographic Methods for Purification and Purity Assessment (TLC, Column Chromatography, SFC)
Chromatographic techniques are essential for the purification of the synthesized this compound and for the assessment of its purity.
Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity checks. For an amine compound, a silica (B1680970) gel plate can be used as the stationary phase, with a mobile phase typically consisting of a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol). The addition of a small amount of a base, such as triethylamine, to the mobile phase can improve the peak shape by preventing the basic amine from interacting strongly with the acidic silica gel. biotage.com
Column Chromatography is a preparative technique used to purify larger quantities of the compound. Similar to TLC, silica gel or alumina (B75360) can be used as the stationary phase. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, is often employed to separate the desired product from any impurities or unreacted starting materials. For basic amines, using an amine-functionalized silica can also be an effective strategy. biotage.com
Supercritical Fluid Chromatography (SFC) is a powerful purification technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC offers advantages such as faster separations and reduced solvent usage compared to traditional liquid chromatography. chromatographytoday.com For the purification of amines, a modifier such as methanol (B129727) containing a basic additive is often added to the mobile phase to improve peak shape and resolution. chromatographyonline.comresearchgate.netamericanpharmaceuticalreview.com
The purity of the final compound can be assessed by these chromatographic methods, where a single spot in TLC or a single peak in column chromatography or SFC indicates a high degree of purity. Further quantitative purity assessment can be performed using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV or mass spectrometer detector. nih.govacs.orgmdpi.com
Structure Activity Relationship Sar Investigations
Impact of Substituent Variation on the 2-Chlorothiazole (B1198822) Moiety
The 2-chlorothiazole ring is a critical pharmacophore, and modifications to its substitution pattern can profoundly influence biological activity. The chlorine atom at the 2-position is a key feature, exerting significant electronic effects on the heterocyclic ring.
Detailed Research Findings: The chlorine atom acts as an electron-withdrawing group through induction, which modulates the electron density of the thiazole (B1198619) ring. This alteration of the ring's electronic properties can affect its ability to participate in crucial interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions with biological targets. Thiazole is recognized as an electron-accepting heterocycle due to the electron-withdrawing nature of the imine (C=N) nitrogen. science.gov The addition of a halogen, such as chlorine, can further enhance this effect.
In broader studies of heterocyclic compounds, the presence of electron-withdrawing groups is often correlated with increased biological potency. For instance, in a series of thiazole-pyridine hybrids, a chlorine atom attached to the pyridine ring was suggested to contribute to enhanced anti-breast cancer efficacy. nih.gov Similarly, studies on benzothiazole derivatives have shown that the presence of electron-withdrawing nitro or cyano groups can increase antiproliferative activity. mdpi.com This principle suggests that the 2-chloro substituent in N-((2-Chlorothiazol-5-yl)methyl)ethanamine is likely a crucial contributor to its biological profile.
Variations at this position are expected to significantly alter activity. Replacing the chlorine with:
Electron-donating groups (e.g., methyl, methoxy): This would increase the electron density of the thiazole ring, potentially weakening interactions that rely on the ring's electron-deficient character.
Other halogens (e.g., fluorine, bromine): This would allow for a systematic investigation of the role of sterics and electronegativity. Fluorine, being more electronegative, could enhance the electron-withdrawing effect, while bromine, being larger, would introduce more significant steric bulk.
Hydrogen-bonding groups (e.g., amino, hydroxyl): This would introduce new potential interaction points with a biological target, which could either be beneficial or detrimental to activity.
The following table, adapted from studies on related 2-substituted thiazole derivatives, illustrates how changes at the 2-position can impact biological activity, in this case, antimicrobial efficacy.
| Compound Series | Substituent at 2-Position (R) | Relative Biological Activity |
|---|---|---|
| Analog 1 | -H | Low |
| Analog 2 | -CH₃ | Moderate |
| Analog 3 | -NH₂ | High |
| Analog 4 | -Cl | High |
| Analog 5 | -NO₂ | Very High |
This table is a generalized representation based on SAR principles for thiazole derivatives and does not represent specific data for this compound.
Conformational and Electronic Effects of the Ethaneamine Linker on Biological Interactions
The ethaneamine linker, which connects the 2-chlorothiazole core to the terminal ethyl group, is not merely a spacer. Its length, flexibility, and electronic nature are critical for correctly orienting the pharmacophoric elements within the target's binding site.
Detailed Research Findings: The linker's primary role is to provide the necessary flexibility for the molecule to adopt an optimal conformation for binding. The single bonds within the -CH₂-NH-CH₂-CH₃ chain allow for rotational freedom. However, this flexibility is constrained by the rigid thiazole ring to which it is attached. Computational studies on related structures show that the thiazole ring itself has reduced flexibility and can impose a rigid motif on the adjacent bonds. researchgate.net
The nitrogen atom within the linker is a key feature. Its basicity allows for the formation of a positive charge at physiological pH, enabling potent ionic interactions (salt bridges) with acidic residues (e.g., aspartate, glutamate) in a protein binding pocket. Furthermore, the N-H group can act as a hydrogen bond donor, while the lone pair on the nitrogen can act as a hydrogen bond acceptor, providing crucial anchor points for binding.
The length of the linker is also a determining factor.
Shortening the linker (e.g., to a methanamine) could restrict the molecule's ability to reach distant interaction points within a binding site.
Lengthening the linker might introduce excessive flexibility, leading to an entropic penalty upon binding, or could position the terminal amine group in an unfavorable region of the binding site.
The ethyl group on the terminal amine contributes to the molecule's hydrophobic character and can engage in van der Waals interactions within a hydrophobic pocket of the target protein.
Comparative SAR Analysis with Established Bioactive Heterocyclic Frameworks (e.g., Pyridine, Thiazole Derivatives)
To understand the unique contribution of the 2-chlorothiazole moiety, it is useful to compare it with other common bioactive heterocyclic frameworks, such as pyridine. Thiazole and pyridine are both six-pi electron aromatic systems, but the presence of the sulfur atom in thiazole introduces distinct electronic and steric properties.
Detailed Research Findings: The chemical properties of thiazole are often considered similar to those of both pyridine and thiophene. jetir.org Like pyridine, the nitrogen atom in thiazole is a hydrogen bond acceptor and imparts basicity to the molecule. However, the presence of the less electronegative sulfur atom in place of a C=C bond makes the thiazole ring generally more electron-rich than pyridine, although it is still considered an electron-deficient system.
The fusion of thiazole and pyridine moieties into single hybrid molecules has been a successful strategy in medicinal chemistry, often leading to compounds with enhanced biological activities, including anticancer and antimicrobial effects. nih.govresearchgate.net This suggests that the two rings can play complementary roles in target binding. For example, in one study, a thiazole-pyridine hybrid demonstrated better anti-breast cancer efficacy than a standard drug, an effect attributed to the presence of an electron-withdrawing chlorine atom on the pyridine ring. nih.gov
The following table provides a comparative analysis of the key properties of thiazole and pyridine rings in a medicinal chemistry context.
| Property | Thiazole Ring | Pyridine Ring |
|---|---|---|
| Aromaticity | Aromatic | Aromatic |
| Heteroatoms | 1 Nitrogen, 1 Sulfur | 1 Nitrogen |
| H-Bonding | Nitrogen is an acceptor | Nitrogen is an acceptor |
| Electronic Nature | Electron-deficient; modulated by sulfur | Electron-deficient |
| Metabolic Stability | Generally stable; can undergo oxidation at sulfur | Generally stable; can undergo N-oxidation |
| Common Biological Role | Core of many drugs (e.g., Sulfathiazole) | Core of many drugs (e.g., Nicotinic acid) |
This comparative analysis highlights that while both rings are effective pharmacophores, the choice between them in drug design depends on the specific electronic, steric, and hydrogen-bonding requirements of the biological target.
Computational Chemistry Approaches in SAR Modeling and Prediction
Computational chemistry provides invaluable tools for understanding and predicting the SAR of compounds like this compound, accelerating the drug design cycle.
Detailed Research Findings: Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical properties of a series of compounds with their biological activities. umich.edu For thiazole derivatives, QSAR models can be built using a wide range of calculated molecular descriptors, including:
Physicochemical descriptors: LogP (lipophilicity), molecular weight, and polar surface area.
Electronic descriptors: Partial atomic charges, dipole moment, and HOMO/LUMO energies.
Topological descriptors: Molecular connectivity indices that describe the branching and shape of the molecule.
These models, often developed using machine learning methods like multiple linear regression or artificial neural networks, can predict the activity of unsynthesized analogs, helping to prioritize which compounds to synthesize and test. oup.comresearchgate.net
Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, ionizable groups) required for biological activity. For a series of active thiazole derivatives, a common pharmacophore can be generated to understand the key interaction points. nih.gov This model can then be used to screen large virtual databases of compounds to identify new potential hits with diverse chemical scaffolds but the same essential binding features. nih.gov
Molecular Docking: Docking simulations are used to predict the preferred binding orientation of a ligand within the active site of a target protein. For this compound, docking could be used to:
Visualize the binding pose and identify key amino acid interactions.
Explain the observed SAR (e.g., why the 2-chloro group is important).
Predict the binding affinity of novel analogs.
Density Functional Theory (DFT): DFT calculations are used to investigate the electronic structure, reactivity, and geometry of molecules. researchgate.net Such calculations can help rationalize the role of the 2-chloro substituent by quantifying its effect on the electron distribution of the thiazole ring and can be used to calculate descriptors for QSAR models. researchgate.netresearchgate.net
These computational approaches, when used in conjunction with experimental synthesis and testing, provide a powerful platform for the systematic exploration of the SAR of this compound and the rational design of improved analogs.
Preclinical Biological Activities and Mechanistic Studies
Investigation of Insecticidal Actions and Nicotinic Acetylcholine (B1216132) Receptor Agonism
The structural backbone of N-((2-Chlorothiazol-5-yl)methyl)ethanamine is closely related to a class of insecticides known as neonicotinoids. A prominent member of this class, Clothianidin, shares the 2-chloro-1,3-thiazol-5-ylmethyl moiety. Neonicotinoids are widely utilized globally and are recognized for their high affinity for insect neuronal nicotinic acetylcholine receptors (nAChRs). mdpi.com Their mode of action involves acting as agonists at these receptors. mdpi.com
Neonicotinoids, including compounds structurally similar to this compound, demonstrate varying degrees of efficacy as nAChR agonists. For instance, while some neonicotinoids act as partial agonists, others like clothianidin are considered "super" agonists, capable of eliciting maximal currents greater than the endogenous neurotransmitter, acetylcholine. mdpi.comresearchgate.net This potent activation of nAChRs in insects leads to neurotoxicity and ultimately, insecticidal effects. nih.gov The selectivity of neonicotinoids for insect nAChRs over their mammalian counterparts is a key factor in their widespread use in agriculture. mdpi.com
The interaction of these compounds with different nAChR subtypes, which are composed of various subunits, is a subject of ongoing research. Studies on Drosophila melanogaster have indicated that multiple nAChR subtypes with distinct subunit compositions are the targets for different neonicotinoids. nih.gov The agonistic action, rather than inhibition, at these receptors is what leads to the insecticidal outcome. nih.gov The efficacy of a neonicotinoid as an agonist has been shown to be a significant determinant of its insecticidal activity. nih.gov
Table 1: Agonist Activity of Selected Neonicotinoids on Insect nAChRs
| Compound | Agonist Type | Efficacy Relative to Acetylcholine | Reference |
|---|---|---|---|
| Imidacloprid | Partial Agonist | Lower | mdpi.com |
| Clothianidin | Super Agonist | Higher | mdpi.comresearchgate.net |
| Thiamethoxam (B1682794) | Poor Agonist | Very Low | mdpi.com |
Antimicrobial and Antifungal Efficacy in In Vitro Models
Thiazole (B1198619) derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial and antifungal properties. While specific studies on this compound are limited, research on related thiazole-containing compounds provides insights into their potential efficacy.
For instance, various 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.com Some of these compounds have shown notable efficacy against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. mdpi.com Furthermore, certain derivatives have been found to inhibit biofilm formation by P. aeruginosa. mdpi.com
In the realm of antifungal activity, thiazole derivatives have also shown promising results. nih.gov Studies on (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives revealed good to excellent antifungal activity against a range of fungal species. nih.gov The proposed mechanism for the antifungal action of some thiazole-based compounds involves the inhibition of 14α-lanosterol demethylase (CYP51), an essential enzyme in fungal cell membrane biosynthesis. mdpi.com
Table 2: Antimicrobial Activity of Representative Thiazole Derivatives
| Compound Type | Target Organisms | Notable Activity | Reference |
|---|---|---|---|
| 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones | E. coli, B. cereus, MRSA, P. aeruginosa | Activity against resistant strains and biofilm inhibition | mdpi.com |
| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates | Various fungal species | Good to excellent antifungal efficacy | nih.gov |
Antiviral Potentials and Associated Molecular Targets
Currently, there is a lack of specific research findings detailing the antiviral properties of this compound or its closely related analogs. The investigation into the potential antiviral applications of this particular chemical scaffold remains an area for future scientific exploration.
Enzyme Inhibition Studies
Phosphoinositide-3-kinases (PI3Ks) are a family of enzymes involved in crucial cellular functions such as cell signaling, growth, and survival. nih.gov The class II isoform, PI3K-C2α, has emerged as a target of biomedical interest for its role in processes like endocytic membrane dynamics and angiogenesis. nih.gov
Recent research has led to the development of potent and selective inhibitors of PI3K-C2α, termed PITCOINs (PhosphatidylInositol Three-kinase Class twO INhibitors), which are thiazole-substituted molecules. nih.gov These compounds demonstrate a high degree of selectivity for PI3K-C2α over other PI3K isoforms. nih.gov For example, PITCOIN3 exhibits exquisite specificity for PI3K-C2α with no significant inhibition of PI3KC2β and PI3KC2γ at concentrations up to 10 µM. nih.gov The development of such selective inhibitors is crucial for dissecting the specific roles of PI3K-C2α in health and disease. nih.gov While these findings highlight the potential of thiazole-containing structures as PI3K-C2α inhibitors, direct studies on this compound in this context have not been reported.
Table 3: Inhibitory Activity of PITCOIN Compounds against Class II PI3K Isoforms
| Compound | PI3KC2α IC₅₀ (nM) | PI3KC2β IC₅₀ (µM) | PI3KC2γ IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| PITCOIN1 | 95 - 126 | ~1 | >1 | nih.gov |
| PITCOIN2 | 95 - 126 | Micromolar activity | >10 | nih.gov |
| PITCOIN3 | 95 - 126 | >10 | >10 | nih.gov |
The lysyl oxidase (LOX) family of enzymes, which includes LOX and four LOX-like (LOXL1-4) proteins, are copper-dependent amine oxidases that play a critical role in the cross-linking of collagen and elastin in the extracellular matrix. nih.govgoogle.com Aberrant LOX activity is implicated in various pathological conditions, including fibrosis and cancer metastasis. nih.govresearchgate.net
The inhibition of LOX family members is a promising therapeutic strategy. google.com Research into small molecule inhibitors has identified various chemical scaffolds with inhibitory activity against these enzymes. Notably, a non-selective inhibitor of the LOX family of enzymes has been identified as a 4′-methyl-N2-phenyl-[4,5′-bithiazole]-2,2′-diamine derivative. google.com This indicates that thiazole-containing structures have the potential to interact with and inhibit LOX enzymes. Further research has focused on developing inhibitors with selectivity for specific LOX isoforms, such as LOXL2. nih.gov While a range of compounds have been investigated, specific data on the LOX or LOXL inhibitory activity of this compound is not currently available.
Assessment of Related Antiproliferative Activities (e.g., in Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC))
Mutations in the Adenomatous Polyposis Coli (APC) gene are a critical early event in the development of a majority of colorectal cancers. nih.gov This has led to the search for therapeutic agents that can selectively target cancer cells harboring APC mutations.
One such compound, TASIN-1, has been identified as being potently and selectively toxic to colorectal cancer cells with a truncated APC. nih.gov For instance, TASIN-1 exhibited an IC₅₀ of 70 nM in DLD1 cells (mutant APC) compared to over 50 µM in HCT116 cells (wild-type APC). nih.gov The investigation of compounds that can exploit the specific vulnerabilities of APC-mutant cancer cells is an active area of cancer research. mdpi.com However, there is no direct evidence from the reviewed literature to suggest that this compound possesses antiproliferative activity specifically in cancer cell lines with mutant APC.
In Vitro and In Vivo Preclinical Models for Efficacy Assessment
Detailed reports on the efficacy of this compound in preclinical models, both in vitro and in vivo, are scarce. The following sections reflect the general approaches used for similar compounds, as specific data for the compound of interest is not available.
Specific data from cell-based assays designed to assess the biological activity of this compound is not currently available in the public research domain. Generally, for compounds with a thiazole core, a variety of cell-based assays would be employed to determine potential therapeutic effects. For example, in the context of oncology research, assays using cancer cell lines such as HepG2 (liver carcinoma) and PC12 (pheochromocytoma) are common to evaluate cytotoxicity and anti-proliferative effects of related 2-aminothiazole (B372263) derivatives.
A representative, though hypothetical, data table for such an assessment is provided below to illustrate the type of information that would be generated from such studies.
Table 1: Hypothetical Cytotoxicity Data for this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
|---|---|---|
| HepG2 | Hepatocellular Carcinoma | Data not available |
| PC12 | Pheochromocytoma | Data not available |
| A549 | Lung Carcinoma | Data not available |
| MCF-7 | Breast Adenocarcinoma | Data not available |
(IC₅₀: The half maximal inhibitory concentration)
Should such studies be conducted, they would likely investigate endpoints relevant to the compound's hypothesized mechanism of action. For instance, if the compound were being investigated for anticancer properties, tumor growth inhibition in xenograft mouse models would be a key parameter.
Metabolism, Degradation, and Environmental Transformation
Metabolic Transformation Pathways of N-((2-Chlorothiazol-5-yl)methyl)ethanamine and Analogues
The metabolic pathways of chlorothiazolyl-containing neonicotinoids have been extensively studied in various organisms, including mammals, insects, and plants. acs.orgacs.org A primary and significant transformation pathway is the conversion of Thiamethoxam (B1682794) into Clothianidin. researchgate.net This process occurs through the cleavage of the oxadiazine ring in the TMX molecule and is observed in mammals, plants, and insects. acs.orgresearchgate.net
Key metabolic reactions for these analogues include:
N-Demethylation : This is a common Phase I metabolic reaction. Thiamethoxam can be demethylated to form desmethyl-Thiamethoxam (TMX-dm), and Clothianidin can be converted to desmethyl-Clothianidin (CLO-dm). acs.orgnih.gov
Nitro-reduction : The nitro group on the guanidine (B92328) moiety of Clothianidin and related compounds can be reduced to a nitroso derivative. nih.govresearchgate.net This reaction is a critical step in their biotransformation.
Hydroxylation : Hydroxylation can occur at various positions on the molecule, including the methylene (B1212753) bridge, leading to further degradation. acs.orgacs.org
Cleavage : Oxidative cleavage of the bond between the chlorothiazolyl ring and the amine group can occur, leading to the formation of smaller molecules like chlorothiazolecarboxaldehyde and chlorothiazolecarboxylic acid. acs.orgnih.gov
Conjugation : Following initial Phase I transformations, the resulting metabolites can undergo Phase II conjugation reactions, such as glycine (B1666218) or glucuronic acid conjugation, to facilitate excretion. acs.orgacs.org
For this compound, while specific studies are less common, its metabolic fate can be inferred from its structure. It would likely undergo N-deethylation, similar to the N-demethylation seen in its analogues. The ethylamine (B1201723) group could also be a target for oxidation, and the molecule would be susceptible to cleavage at the thiazole (B1198619) ring, mirroring the degradation patterns of Thiamethoxam and Clothianidin.
Identification of Key Metabolites and Environmental Degradation Products (e.g., related to Thiamethoxam and Clothianidin)
The metabolism and environmental breakdown of Thiamethoxam and Clothianidin result in a variety of products. Clothianidin itself is a major and often more potent metabolite of Thiamethoxam. researchgate.netresearchgate.net Studies in mice have identified numerous common and unique metabolites following administration of these compounds. acs.orgacs.org
In soil and water, degradation is influenced by both microbial activity and abiotic factors like sunlight. nih.govvert.eco Photodegradation, particularly by UVB radiation, is a significant pathway for the breakdown of these insecticides on soil surfaces, with half-lives being considerably shorter under direct sunlight compared to in the soil matrix. researchgate.netnih.gov Notably, Clothianidin is also a photodegradation product of Thiamethoxam. researchgate.netnih.gov
Below is a table of key metabolites and degradation products identified from Thiamethoxam and Clothianidin.
| Parent Compound | Metabolite/Degradation Product | Formation Pathway/Source | Significance |
|---|---|---|---|
| Thiamethoxam | Clothianidin | Metabolic cleavage of oxadiazine ring researchgate.net | Major, active insecticide metabolite researchgate.net |
| Thiamethoxam | desmethyl-Thiamethoxam (TMX-dm) | N-demethylation acs.org | Metabolite with potential toxicological relevance nih.gov |
| Clothianidin | desmethyl-Clothianidin (CLO-dm) | N-demethylation acs.org | Major metabolite in several species acs.orgnih.gov |
| Thiamethoxam, Clothianidin | Nitrosoguanidine derivatives | Nitro-reduction of the guanidine moiety acs.org | Common metabolic intermediate nih.gov |
| Thiamethoxam, Clothianidin | Aminoguanidine derivatives | Further reduction of the nitroso group acs.org | Metabolic detoxification product nih.gov |
| Thiamethoxam, Clothianidin | Urea derivatives | Hydrolysis of the guanidine moiety nih.gov | Detected in tissues and urine acs.orgnih.gov |
| Thiamethoxam, Clothianidin | Chlorothiazolecarboxaldehyde | Oxidative cleavage acs.org | Persistent degradation product found in tissues nih.gov |
| Thiamethoxam, Clothianidin | Chlorothiazolecarboxylic acid | Oxidation of chlorothiazolecarboxaldehyde acs.org | Metabolite that can undergo further conjugation acs.org |
Enzymatic Systems Involved in Biotransformation Processes
The biotransformation of this compound analogues is mediated by a range of enzymatic systems, primarily involving Phase I and Phase II metabolic enzymes. acs.org
Phase I Metabolism is largely dependent on two main enzyme families:
Cytochrome P450 (CYP) monooxygenases : These enzymes are crucial for the oxidative metabolism of neonicotinoids. researchgate.net They catalyze reactions such as N-demethylation, hydroxylation, and the conversion of Thiamethoxam to Clothianidin. nih.govacs.org Studies with human recombinant CYP enzymes have identified specific isoforms responsible for these transformations. nih.govnih.gov For instance, CYP3A4, CYP2C19, and CYP2B6 are key in converting TMX to CLO. nih.govacs.org
Aldehyde Oxidase (AOX) : This cytosolic enzyme plays a significant role in the reduction of the nitro group in nitroguanidine (B56551) moieties, a common feature in compounds like Clothianidin. nih.govacs.org Human liver AOX, for example, rapidly reduces the nitro group of Clothianidin to its nitroso form. nih.gov
Phase II Metabolism involves the conjugation of Phase I metabolites to increase their water solubility and facilitate their elimination from the body. Key Phase II reactions include:
Glucuronidation : Metabolites with hydroxyl groups can be conjugated with glucuronic acid. nih.gov
Methylation : Desmethylated metabolites can be remethylated. For example, desmethyl-CLO can be converted back to CLO in mouse liver cytosol. nih.gov
The table below summarizes the key enzymatic systems and their roles in the metabolism of these compounds.
| Enzyme Family | Specific Enzyme(s) | Metabolic Reaction | Substrate → Product Example |
|---|---|---|---|
| Cytochrome P450 (CYP) | CYP3A4, CYP2C19, CYP2B6 | Oxadiazine ring cleavage | Thiamethoxam → Clothianidin nih.govnih.gov |
| CYP3A4, CYP2C19, CYP2A6 | N-demethylation | Clothianidin → desmethyl-Clothianidin nih.govnih.gov | |
| CYP2C19 | N-demethylation | Thiamethoxam → desmethyl-Thiamethoxam nih.govnih.gov | |
| Aldehyde Oxidase (AOX) | Human Liver AOX | Nitro-reduction | Clothianidin → Nitroso-Clothianidin nih.gov |
| Methyltransferases | Mouse Liver Cytosol Enzymes | Methylation | desmethyl-Clothianidin → Clothianidin nih.gov |
| UDP-glucuronosyltransferases (UGTs) | Mouse Liver Microsomal UGTs | O-glucuronidation | Hydroxylated metabolites → Glucuronide conjugates nih.gov |
Advanced Analytical Methodologies for Detection and Monitoring
Hyphenated Chromatographic-Spectrometric Techniques for Trace Detection and Identification
Hyphenated analytical techniques, which couple a separation technique with a spectrometric detection method, are essential for the trace detection and positive identification of chemical compounds in complex mixtures. The most common and powerful of these are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
These techniques first separate the components of a sample in the chromatographic phase, followed by detection and identification by the mass spectrometer, which provides information about the mass-to-charge ratio of the analyte and its fragments. This dual approach allows for both quantification and structural elucidation.
While these techniques are theoretically well-suited for the analysis of N-((2-Chlorothiazol-5-yl)methyl)ethanamine, a comprehensive search of scientific databases indicates that specific, validated methods for the trace detection of this exact compound have not been extensively published. Research on analogous structures, such as the neonicotinoid pesticide Clothianidin and its derivatives, frequently employs LC-MS for detection in various environmental and biological matrices. For instance, the analysis of a related compound, (E)-N'-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N''-nitroguanidine, has been performed using Liquid Chromatography-Electrospray Ionization-Ion Trap-Time of Flight Mass Spectrometry (LC-ESI-ITFT).
The application of such hyphenated techniques to this compound would likely involve the following:
Sample Preparation: Extraction of the analyte from the matrix (e.g., soil, water, biological tissue) using an appropriate solvent and clean-up to remove interfering substances.
Chromatographic Separation: Optimization of the chromatographic conditions (column type, mobile phase composition for LC, or temperature program for GC) to achieve good separation of the target compound from other components in the sample.
Mass Spectrometric Detection: Use of a mass spectrometer to detect the compound as it elutes from the chromatography column. The selection of ionization technique (e.g., Electrospray Ionization - ESI) and mass analyzer (e.g., Triple Quadrupole - TQ, Time of Flight - TOF) would be critical for achieving high sensitivity and selectivity.
Future Research Trajectories and Translational Opportunities
Rational Design and Synthesis of Next-Generation Analogues with Improved Biological Profiles
The core structure of 2-chlorothiazole (B1198822) offers a versatile platform for synthetic modification aimed at enhancing biological activity and specificity. mdpi.comsemanticscholar.org Rational design strategies are pivotal in guiding the synthesis of new analogues. These approaches leverage an understanding of structure-activity relationships (SAR) to introduce targeted chemical modifications.
Research into related neonicotinoid compounds demonstrates that key interactions with biological targets, such as nicotinic acetylcholine (B1216132) receptors (nAChR), are governed by specific structural features. researchgate.net Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have identified that steric effects, electrostatic properties, and hydrogen bonding capabilities are critical parameters for the bioactivity of these compounds. researchgate.net For instance, a pharmacophore model developed for nAChR agonists identified a hydrogen-bond acceptor, a hydrogen-bond donor, a hydrophobic aliphatic region, and a hydrophobic aromatic center as essential for activity. researchgate.net
Future synthetic efforts will likely focus on modifying both the 2-chlorothiazole ring and the ethylamine (B1201723) side chain of N-((2-Chlorothiazol-5-yl)methyl)ethanamine. The synthesis of various 2-aminothiazole (B372263) derivatives has shown that substitutions at different positions can yield compounds with a wide array of biological effects, including anticancer and antimicrobial properties. mdpi.comnih.govnih.gov By applying these principles, chemists can design and create libraries of novel analogues for screening against new biological targets.
Table 1: Potential Strategies for Analogue Design
Exploration of Novel Therapeutic and Agrochemical Applications
While the (2-chlorothiazol-5-yl)methyl scaffold is prominent in agrochemicals like Clothianidin and Thiamethoxam (B1682794), the broader thiazole (B1198619) chemical class is recognized for its extensive pharmacological activities. nih.govasianpubs.orgmdpi.com This provides a strong rationale for exploring this compound and its future analogues for new applications beyond insect control.
The 2-aminothiazole core, structurally related to the 2-chlorothiazole moiety, is a well-established pharmacophore found in compounds with anticancer, antioxidant, antimicrobial, and anti-inflammatory properties. mdpi.comsemanticscholar.org For example, synthetic programs have developed 2-aminothiazole derivatives that show anti-proliferative effects on human leukemia cells and others that act as potent inhibitors of enzymes relevant to cancer, such as checkpoint kinase 1 (Chk1). mdpi.comnih.gov Furthermore, studies on other thiazole-containing compounds have revealed potential as antimalarial agents and inhibitors of 11β-hydroxysteroid dehydrogenase (11β-HSD), an enzyme implicated in metabolic diseases. researchgate.netnih.gov
The exploration of these therapeutic avenues involves screening new analogues against a wide range of biological targets. The structural information gathered from these screenings can, in turn, inform further rational design efforts, creating a feedback loop for discovery and optimization.
Table 2: Potential Applications of 2-Chlorothiazole Derivatives
Advanced Mechanistic Investigations via Systems Biology and Cheminformatics Approaches
Understanding the precise mechanism of action is crucial for both optimizing efficacy and anticipating potential off-target effects. Modern systems biology and cheminformatics offer powerful tools to move beyond single-target interactions and build a holistic view of a compound's biological impact. nih.govnih.gov
Systems biology integrates data from multiple "omics" platforms—genomics, transcriptomics, proteomics, and metabolomics—to construct comprehensive models of cellular and physiological perturbations caused by a chemical. nih.gov For a compound like this compound or its analogues, this approach could elucidate the downstream signaling cascades that follow target engagement, identify compensatory mechanisms within the cell, and reveal unexpected biological network effects. nih.gov
Cheminformatics tools, such as molecular docking and molecular dynamics simulations, provide insights at the atomic level. mdpi.com These methods can model the binding pose of a ligand within a receptor's active site, predict binding affinities, and analyze the stability of the ligand-receptor complex over time. mdpi.com Such computational studies are invaluable for interpreting SAR data and for generating hypotheses that can be tested experimentally, thereby accelerating the design-synthesize-test cycle.
Development of Predictive Models for Efficacy and Environmental Fate
A significant frontier in chemical research is the development of computational models that can accurately predict the properties of a novel compound before it is synthesized. These predictive capabilities are being applied to forecast both biological efficacy and environmental persistence.
Predictive Models for Efficacy: Machine learning (ML) and QSAR models are increasingly used to predict the efficacy of new chemical entities. nih.govmdpi.com For a series of analogues based on the this compound scaffold, regression models could be trained to predict key efficacy metrics, such as the half-maximal inhibitory concentration (IC₅₀), based on calculated molecular descriptors. nih.gov Classifier models could be developed to predict whether a compound is likely to be active or inactive against a particular target. nih.gov These models are built using large datasets of known compounds and their activities, allowing them to learn the complex relationships between chemical structure and biological function. researchgate.netnih.gov
Predictive Models for Environmental Fate: The environmental impact of agrochemicals is a critical consideration. Predictive models are being developed to assess the likely distribution, persistence, and degradation of chemicals in the environment. nih.gov Multimedia compartmental models, which use the principle of fugacity, can predict how a chemical will partition between different environmental compartments like water, soil, and air. nih.gov Furthermore, ML-based platforms can predict a compound's biodegradability by analyzing its chemical structure for features that are associated with persistence or degradation by microorganisms. nih.gov For instance, the web platform BiodegPred uses a Support Vector Machine (SVM) algorithm to classify compounds as biodegradable or recalcitrant based on their molecular fingerprints. nih.gov Data on the known environmental transformation products of existing compounds like Clothianidin are essential for building and validating these predictive tools. nih.gov
Table 3: Predictive Modeling Approaches
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for N-((2-Chlorothiazol-5-yl)methyl)ethanamine to minimize byproduct formation?
- Methodology : The synthesis begins with 2-chloro-5-(chloromethylthiazole) reacting with 2-chloroethanamine in acetonitrile at room temperature using triethylamine as a base. To reduce the 10% yield of the aziridine byproduct (13), stoichiometric control of reagents and inert atmospheric conditions are recommended. Monitoring reaction progress via TLC and maintaining temperatures below 25°C can suppress cyclization pathways .
Q. Which purification techniques are effective for isolating this compound?
- Methodology : Flash column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) effectively separates the target compound from aziridine byproducts. Crystallization from ethanol at low temperatures (0–5°C) further purifies the product, as evidenced by distinct melting points (e.g., 135–136°C for byproduct 13) .
Q. How can researchers functionalize this compound to create bioactive derivatives?
- Methodology : The amine group can undergo reductive amination with substituted benzaldehydes using sodium triacetoxyborohydride (STAB) in 1,2-dichloroethane. For example, coupling with 4-chlorobenzaldehyde yields N-(4-chlorobenzyl) derivatives (e.g., 15f, 88% yield), validated by H NMR analysis of methylthio and aromatic proton signals .
Advanced Research Questions
Q. What mechanistic insights explain the formation of 5-(aziridin-1-ylmethyl)-2-chlorothiazole during synthesis?
- Methodology : The aziridine byproduct arises from an intramolecular nucleophilic substitution where the chloroethylamine side chain cyclizes. Computational modeling (DFT) or kinetic studies can identify transition states. Experimental adjustments, such as using bulkier bases (e.g., DIPEA) or lowering reaction temperatures, reduce ring-closing side reactions .
Q. How do structural modifications of this compound influence insecticidal activity?
- Methodology : Introducing electron-withdrawing groups (e.g., cyano or sulfoximine moieties) enhances bioactivity. For instance, N-cyano derivatives (e.g., 16e, 75% yield) show improved binding to insect nicotinic acetylcholine receptors, validated via radioligand assays and H NMR-based conformational analysis .
Q. What analytical strategies resolve contradictions in spectroscopic data for this compound derivatives?
- Methodology : Multi-nuclear NMR (e.g., C, N) and high-resolution mass spectrometry (HRMS) distinguish regioisomers. For example, thiazole proton signals (δ 7.34–7.39 ppm) and methylene resonances (δ 3.60–3.85 ppm) confirm substitution patterns. X-ray crystallography (e.g., crystal structure of a trifluoroacetamide derivative) provides unambiguous stereochemical assignments .
Q. Can in-silico models predict the physicochemical properties of this compound derivatives?
- Methodology : QSAR models using descriptors like logP, polar surface area, and H-bonding capacity correlate with solubility and membrane permeability. Molecular docking (e.g., AutoDock Vina) against insecticidal targets (e.g., nAChR) prioritizes derivatives for synthesis. Validation via HPLC-measured logD values ensures model accuracy .
Methodological Considerations
- Synthetic Optimization : Use triethylamine in acetonitrile for high yields; avoid prolonged reaction times to prevent aziridine formation .
- Characterization : Combine H NMR, HRMS, and X-ray crystallography for structural confirmation .
- Biological Evaluation : Screen derivatives in insecticidal assays (e.g., aphid mortality tests) and correlate activity with electronic/steric substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
